(3aR,6aR)-rel-Hexahydropyrrolo[3,4-b]pyrrol-6(2H)-one
Description
(3aR,6aR)-rel-Hexahydropyrrolo[3,4-b]pyrrol-6(2H)-one is a bicyclic secondary amine featuring a fused pyrrolo-pyrrolone scaffold. Its molecular formula is C₆H₁₀N₂O, with a molecular weight of 126.16 g/mol (inferred from structurally similar compounds) . The compound’s relative (rel) stereochemistry distinguishes it from other stereoisomers, such as the cis isomer (CAS 1021878-40-9) . It serves as a critical intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors and neuroactive agents .
Key physicochemical properties (predicted for analogs) include:
Properties
IUPAC Name |
(3aR,6aR)-2,3,3a,4,5,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-6-5-4(3-8-6)1-2-7-5/h4-5,7H,1-3H2,(H,8,9)/t4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUKCNLPZKSUSF-RFZPGFLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]2[C@H]1CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aR)-rel-Hexahydropyrrolo[3,4-b]pyrrol-6(2H)-one typically involves cyclization reactions. One common method is the intramolecular cyclization of suitable precursors under acidic or basic conditions. For instance, starting from a precursor containing a pyrrole and an amine group, cyclization can be induced by heating in the presence of a strong acid like hydrochloric acid or a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or high-pressure cyclization. These methods ensure higher yields and purity, which are essential for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
(3aR,6aR)-rel-Hexahydropyrrolo[3,4-b]pyrrol-6(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where reagents like alkyl halides can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with fewer double bonds.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Scientific Research Applications
(3aR,6aR)-rel-Hexahydropyrrolo[3,4-b]pyrrol-6(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of (3aR,6aR)-rel-Hexahydropyrrolo[3,4-b]pyrrol-6(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved often include signal transduction pathways that regulate cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Stereoisomers
(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one (CAS 1820581-33-6)
- Molecular Formula : C₆H₁₀N₂O (identical to the target compound).
- Key Differences: The carbonyl group is positioned at the 1(2H)-one site (vs. 6(2H)-one in the target compound).
- Properties :
cis-Hexahydropyrrolo[3,4-b]pyrrol-6(6aH)-one (CAS 1021878-40-9)
Derivatives with Functional Modifications
(3aR,6aR)-Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone Hydrochloride
- Molecular Formula : C₁₃H₁₄ClN₅O.
- Key Modifications :
- Benzotriazole substituent enhances π-stacking interactions in drug-receptor binding.
- Hydrochloride salt improves aqueous solubility.
- Synthesis : Yield of 87% via deprotection of a tert-butyl carbamate intermediate .
- Spectroscopy :
Ethyl 5-(3-Aminophenyl)-1-(3-Cyano-pyrrol-2-yl)-2-methylpyrrole-3-carboxylate
Physicochemical and Pharmacological Comparison
Research Findings and Implications
- Synthetic Utility : The target compound’s rel configuration enables modular derivatization, as demonstrated by the high-yield synthesis of benzotriazole derivatives (87%) .
- Steric and Electronic Effects : Positional isomers (e.g., 3,4-b vs. 3,4-c) influence dipole moments and hydrogen-bond acceptor capacity, affecting drug solubility .
- Pharmacological Potential: Derivatives with aromatic substituents (e.g., benzotriazole) show promise in targeting enzymes like PARP and JAK kinases .
Biological Activity
(3aR,6aR)-rel-Hexahydropyrrolo[3,4-b]pyrrol-6(2H)-one is a nitrogen-containing heterocyclic compound belonging to the pyrrolopyrrolone family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antihypertensive properties. This article reviews the biological activity of this compound based on diverse research findings and includes data tables and case studies to illustrate its effects.
The synthesis of this compound typically involves cyclization reactions. Common methods include:
- Intramolecular Cyclization : Using precursors with a pyrrole and an amine group under acidic or basic conditions.
- Catalytic Hydrogenation : Employed for industrial production to enhance yield and purity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. A study demonstrated that certain pyrazole derivatives derived from similar structures had notable anti-tubercular activity against Mycobacterium tuberculosis H37Rv, with inhibition rates comparable to standard drugs like rifampin .
| Compound | Activity | Inhibition Rate |
|---|---|---|
| Pyrazole Derivative A | Anti-tubercular | 98% |
| Pyrazole Derivative B | Antimicrobial | Effective against E. coli |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Compounds structurally related to it have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, a derivative demonstrated significant cytotoxicity against breast cancer cell lines in vitro.
Antihypertensive Activity
The compound has also been investigated for its antihypertensive effects. A study highlighted that a related compound exhibited potent a1-adrenoceptor blocking activity (pA2 = 7.83) and 5-HT2-receptor blocking activity (pA2 = 9.47), leading to significant blood pressure reduction in hypertensive models .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites.
- Receptor Modulation : It can modulate receptor activities involved in various physiological processes.
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of pyrazole derivatives related to this compound, several compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups.
Case Study 2: Anticancer Potential
A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines. Results showed that the compound induced apoptosis in breast cancer cells through activation of caspase pathways.
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing (3aR,6aR)-rel-hexahydropyrrolo[3,4-b]pyrrol-6(2H)-one with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves multi-step routes, including cyclization and chiral resolution. Key parameters include:
- Temperature : Optimal ranges between 0–25°C for cyclization to avoid racemization .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency and stereochemical control .
- Catalysts : Chiral catalysts (e.g., BINOL-derived) improve enantiomeric excess (ee) during asymmetric synthesis .
- Purification : Use chiral HPLC or enzymatic resolution to isolate the desired enantiomer .
Q. How is the molecular structure of this compound characterized to confirm stereochemistry?
- Methodological Answer : Advanced spectroscopic techniques are essential:
- NMR : 2D NMR (e.g., NOESY) identifies spatial proximity of protons to confirm the (3aR,6aR) configuration .
- X-ray Crystallography : Resolves absolute stereochemistry by analyzing crystal lattice interactions .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₆H₁₀N₂O) and fragmentation patterns .
Q. What are the key physicochemical properties affecting its stability in experimental settings?
- Methodological Answer : Stability is influenced by:
- pH Sensitivity : Predicted pKa of 16.06 suggests susceptibility to strong acids/bases .
- Thermal Stability : Decomposition occurs above 337°C, requiring storage below 25°C .
- Hygroscopicity : Low moisture absorption, but desiccants are recommended for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo models?
- Methodological Answer : Discrepancies often arise from bioavailability or metabolic differences. Strategies include:
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution using LC-MS/MS .
- Metabolite Identification : Use liver microsomes to identify active/inactive metabolites .
- Dose Optimization : Adjust dosing regimens based on allometric scaling from rodent models .
Q. What experimental designs optimize reaction yields during structural modifications (e.g., introducing substituents)?
- Methodological Answer : For functionalization (e.g., alkylation, acylation):
- Reagent Selection : Use mild electrophiles (e.g., benzyl bromide) to minimize side reactions .
- Protecting Groups : tert-Butoxycarbonyl (Boc) groups protect secondary amines during multi-step syntheses .
- Reaction Monitoring : In-situ FTIR or TLC tracks intermediate formation and optimizes reaction termination .
Q. How can researchers address conflicting spectral data during structural elucidation?
- Methodological Answer : Contradictions in NMR or IR data may stem from dynamic stereochemistry or impurities. Solutions:
- Variable-Temperature NMR : Detects conformational exchange broadening in flexible pyrrolidine rings .
- Purification Reassessment : Repeat column chromatography with alternative solvents (e.g., EtOAc/hexanes) to remove co-eluting impurities .
- Computational Validation : Compare experimental spectra with DFT-calculated chemical shifts .
Q. What methodologies are recommended for studying its interactions with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., GPCRs) to predict binding modes .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions .
Safety and Handling
Q. What precautions are critical for safe laboratory handling of this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves and safety goggles due to acute toxicity (Category 4 for oral/dermal/inhalation routes) .
- Ventilation : Use fume hoods to limit inhalation exposure during weighing .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
